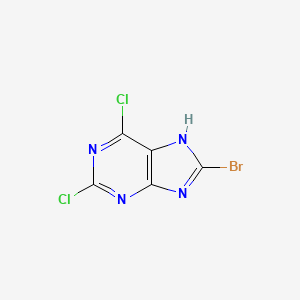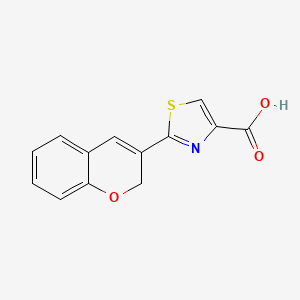![molecular formula C12H13NO4S B11855026 Diethyl 4H-thieno[3,2-b]pyrrole-2,5-dicarboxylate](/img/structure/B11855026.png)
Diethyl 4H-thieno[3,2-b]pyrrole-2,5-dicarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Diethyl 4H-thieno[3,2-b]pyrrole-2,5-dicarboxylate is a heterocyclic compound with the molecular formula C12H13NO4S. It is a derivative of thieno[3,2-b]pyrrole, characterized by the presence of two ester groups at the 2 and 5 positions of the pyrrole ring.
准备方法
Synthetic Routes and Reaction Conditions
Diethyl 4H-thieno[3,2-b]pyrrole-2,5-dicarboxylate can be synthesized through a multi-step process involving the formation of the thieno[3,2-b]pyrrole core followed by esterification. One common method involves the cyclization of appropriate precursors under acidic or basic conditions, followed by esterification using diethyl carbonate or similar reagents .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, recrystallization, and purification using chromatographic techniques .
化学反应分析
Types of Reactions
Diethyl 4H-thieno[3,2-b]pyrrole-2,5-dicarboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ester groups to alcohols or other functional groups.
Substitution: Nucleophilic substitution reactions can introduce different substituents at the pyrrole nitrogen or other positions on the ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alkoxides. Reaction conditions vary depending on the desired transformation, often involving specific solvents and temperature control .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted thieno[3,2-b]pyrrole derivatives .
科学研究应用
Diethyl 4H-thieno[3,2-b]pyrrole-2,5-dicarboxylate has several scientific research applications:
作用机制
The mechanism of action of diethyl 4H-thieno[3,2-b]pyrrole-2,5-dicarboxylate involves its interaction with specific molecular targets and pathways. For instance, its derivatives have been shown to inhibit certain enzymes, such as lysine-specific demethylases, which play a role in gene regulation and cancer progression . The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects .
相似化合物的比较
Similar Compounds
4H-Thieno[3,2-b]pyrrole-5-carboxamides: These compounds share a similar core structure but differ in their functional groups, leading to distinct biological activities.
Diethyl 3,5-dimethylpyrrole-2,4-dicarboxylate: This compound has a similar ester functionality but differs in the substitution pattern on the pyrrole ring.
Uniqueness
Its ability to undergo various chemical transformations and its role in the synthesis of advanced materials make it a valuable compound in both research and industry .
属性
分子式 |
C12H13NO4S |
|---|---|
分子量 |
267.30 g/mol |
IUPAC 名称 |
diethyl 4H-thieno[3,2-b]pyrrole-2,5-dicarboxylate |
InChI |
InChI=1S/C12H13NO4S/c1-3-16-11(14)8-6-9-7(13-8)5-10(18-9)12(15)17-4-2/h5-6,13H,3-4H2,1-2H3 |
InChI 键 |
VYBDFQADNMMSDY-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1=CC2=C(N1)C=C(S2)C(=O)OCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![1-[(4-Hydroxy-phenylimino)-methyl]-naphthalen-2-ol](/img/structure/B11854955.png)



![2-[(Butan-2-yl)oxy]-3-chloronaphthalene-1,4-dione](/img/structure/B11854971.png)






![N-(2-Methylpropyl)-3-nitroimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B11855024.png)
